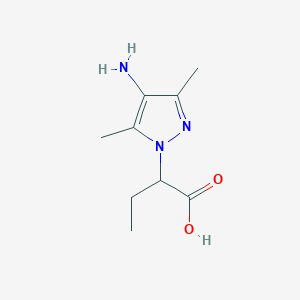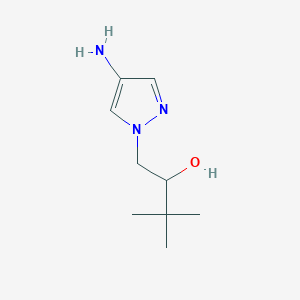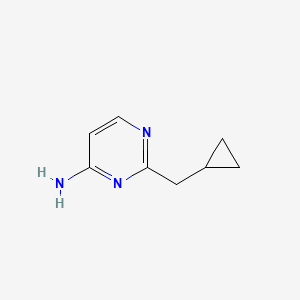![molecular formula C13H26N2 B13316501 1-(3-Methylbutyl)-1,7-diazaspiro[4.5]decane](/img/structure/B13316501.png)
1-(3-Methylbutyl)-1,7-diazaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methylbutyl)-1,7-diazaspiro[45]decane is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diazaspirodecane ring and a methylbutyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylbutyl)-1,7-diazaspiro[4.5]decane typically involves the reaction of appropriate amines with spirocyclic precursors under controlled conditions. One common method involves the use of a spirocyclic ketone as a starting material, which undergoes nucleophilic substitution with a 3-methylbutylamine to form the desired product. The reaction is usually carried out in the presence of a base, such as sodium hydride, and an appropriate solvent, like tetrahydrofuran (THF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which is crucial for the efficient production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Methylbutyl)-1,7-diazaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in THF at elevated temperatures.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
1-(3-Methylbutyl)-1,7-diazaspiro[4.5]decane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.
Mecanismo De Acción
The mechanism by which 1-(3-Methylbutyl)-1,7-diazaspiro[4.5]decane exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Methylbutyl)-1,3-diazaspiro[4.5]decane-2,4-dione: A structurally similar compound with different functional groups.
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with distinct pharmacological properties.
Uniqueness
1-(3-Methylbutyl)-1,7-diazaspiro[4.5]decane is unique due to its specific spirocyclic structure and the presence of the 3-methylbutyl group, which imparts distinct chemical and biological properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C13H26N2 |
|---|---|
Peso molecular |
210.36 g/mol |
Nombre IUPAC |
1-(3-methylbutyl)-1,9-diazaspiro[4.5]decane |
InChI |
InChI=1S/C13H26N2/c1-12(2)5-10-15-9-4-7-13(15)6-3-8-14-11-13/h12,14H,3-11H2,1-2H3 |
Clave InChI |
LZYRPRQFRTXESR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCN1CCCC12CCCNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride](/img/structure/B13316457.png)








